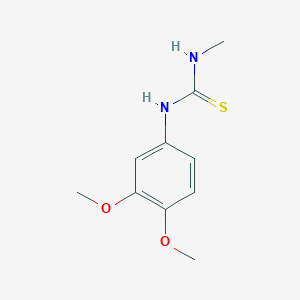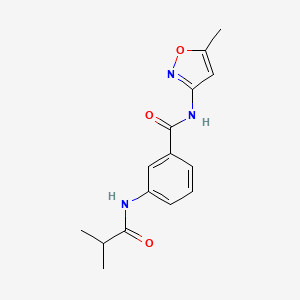
N-(3,4-dimethoxyphenyl)-N'-methylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-N'-methylthiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. DMTU is a thiourea derivative that has a unique chemical structure and has shown promising results in various studies.
作用机制
N-(3,4-dimethoxyphenyl)-N'-methylthiourea exerts its antioxidant and anti-inflammatory effects through multiple mechanisms. It can directly scavenge ROS, such as hydrogen peroxide and superoxide, and prevent oxidative damage to cellular components. This compound can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes. Furthermore, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. It can protect against oxidative stress-induced cell death and apoptosis, as well as reduce the production of reactive nitrogen species (RNS). This compound has also been shown to improve mitochondrial function and reduce oxidative damage to lipids and proteins. In animal models, this compound has been shown to improve cognitive function and reduce inflammation in the brain.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-N'-methylthiourea has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily administered to cells or animals. This compound has also been shown to have low toxicity and does not interfere with normal cellular processes. However, there are some limitations to using this compound in lab experiments. It can be difficult to determine the optimal concentration and duration of treatment, and the effects of this compound may vary depending on the cell type or animal model used.
未来方向
There are several future directions for N-(3,4-dimethoxyphenyl)-N'-methylthiourea research. One area of interest is the role of this compound in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce inflammation in the brain, and further studies could investigate its potential as a therapeutic agent for these diseases. Another area of interest is the use of this compound in combination with other antioxidants or anti-inflammatory agents. Combining this compound with other compounds could enhance its protective effects and provide a more comprehensive approach to preventing oxidative stress and inflammation.
合成方法
N-(3,4-dimethoxyphenyl)-N'-methylthiourea can be synthesized through the reaction of 3,4-dimethoxyaniline and methyl isothiocyanate. The reaction is carried out in the presence of a base and a solvent, such as ethanol or acetone. The resulting product is then purified using column chromatography, yielding pure this compound.
科学研究应用
N-(3,4-dimethoxyphenyl)-N'-methylthiourea has been extensively studied for its antioxidant and anti-inflammatory properties. It has been shown to scavenge reactive oxygen species (ROS) and protect against oxidative stress in various cell types. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been used as a tool to investigate the role of oxidative stress and inflammation in various disease models, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-11-10(15)12-7-4-5-8(13-2)9(6-7)14-3/h4-6H,1-3H3,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRDTGAIPWLAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{{[4-(benzyloxy)phenyl]amino}[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5765081.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)




![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)
![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)
![3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5765136.png)

